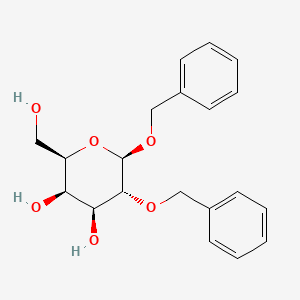
1-ISOPROPYL-O-CARBORANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-o-carborane is a derivative of o-carborane, which is a type of carborane compound. Carboranes are clusters composed of boron, carbon, and hydrogen atoms, forming a polyhedral structure. These compounds are known for their thermal stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-o-carborane can be synthesized through the reaction of o-carborane with isopropyl halides under specific conditions. The process typically involves the use of a strong base such as n-butyllithium to deprotonate the o-carborane, followed by the addition of isopropyl halide to introduce the isopropyl group .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-o-carborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carborane derivatives with oxidized functional groups.
Reduction: Formation of reduced carborane derivatives.
Substitution: Formation of substituted carborane derivatives with various functional groups.
Applications De Recherche Scientifique
1-Isopropyl-o-carborane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic and inorganic compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its high boron content.
Medicine: Explored as a component in drug design for its unique structural properties and stability.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-isopropyl-o-carborane involves its interaction with various molecular targets and pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells. The unique structure of carboranes allows them to interact with biological molecules, enhancing their efficacy in therapeutic applications .
Comparaison Avec Des Composés Similaires
- 1-Methyl-o-carborane
- 1-Ethyl-o-carborane
- 1-Propyl-o-carborane
Comparison: 1-Isopropyl-o-carborane is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted carboranes. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
13569-38-5 |
|---|---|
Formule moléculaire |
C5H8B10 |
Poids moléculaire |
176.219 |
Nom IUPAC |
11-propan-2-yl-2$l^{2} |
InChI |
InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3 |
Clé InChI |
YGAHCJDGVCMCQZ-UHFFFAOYSA-N |
SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)
![[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate](/img/structure/B577249.png)
![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)





![(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B577260.png)


